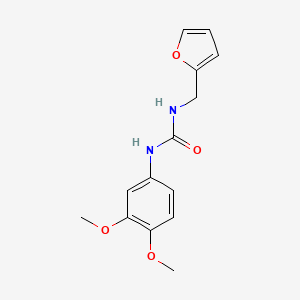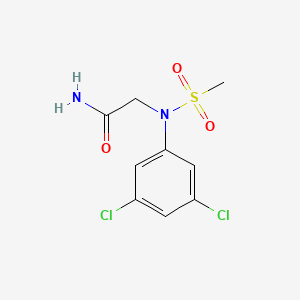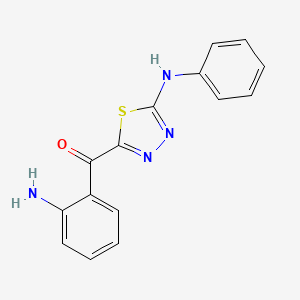
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-aminophenyl)(5-anilino-1,3,4-thiadiazol-2-yl)methanone, commonly known as ATTM, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been widely investigated for their diverse biological activities. ATTM has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of ATTM involves its interaction with various molecular targets in cells. ATTM has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. ATTM also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins. ATTM induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins and trigger cell death. ATTM also inhibits the activity of protein kinase B (AKT), a signaling pathway that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
ATTM has been shown to have various biochemical and physiological effects in cells and animals. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cells and animal models of inflammation. ATTM also inhibits the growth and metastasis of cancer cells in vitro and in vivo. Additionally, ATTM has been shown to protect cells from oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ATTM in lab experiments is its diverse pharmacological properties, which make it a potential candidate for the development of novel therapeutics. ATTM is also relatively easy to synthesize and purify, which makes it accessible for research purposes. One of the limitations of using ATTM in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated. Additionally, the optimal dosage and administration route of ATTM need to be determined for different diseases and animal models.
Zukünftige Richtungen
There are several future directions for the research on ATTM. One of the directions is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to explore the structure-activity relationship of ATTM and its analogs to identify more potent and selective compounds. Additionally, the development of novel drug delivery systems for ATTM could enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of ATTM involves the reaction of 2-aminophenol with 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with aniline in the presence of a catalyst such as triethylamine to yield the final product. The purity and yield of ATTM can be improved by using different solvents, reaction conditions, and purification methods.
Wissenschaftliche Forschungsanwendungen
ATTM has been extensively investigated for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ATTM also has anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, ATTM has been shown to have anti-oxidant effects by scavenging free radicals and protecting cells from oxidative stress.
Eigenschaften
IUPAC Name |
(2-aminophenyl)-(5-anilino-1,3,4-thiadiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-12-9-5-4-8-11(12)13(20)14-18-19-15(21-14)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQHMFQBGQTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C(=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)[5-(phenylamino)-1,3,4-thiadiazol-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

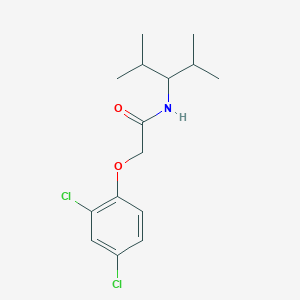
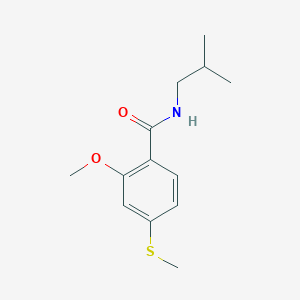
![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)
![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)
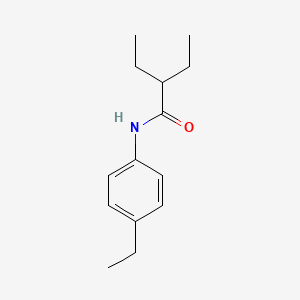
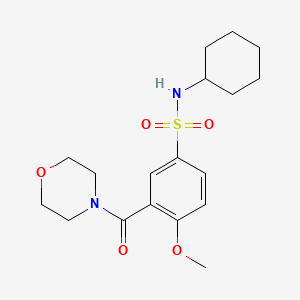
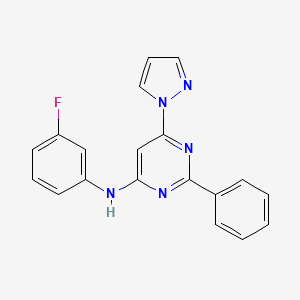
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
